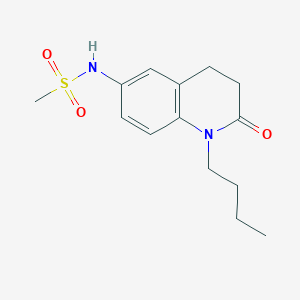

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-4-9-16-13-7-6-12(15-20(2,18)19)10-11(13)5-8-14(16)17/h6-7,10,15H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHUCFRZHFYWNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves the following steps:

Formation of Tetrahydroquinoline Core: The core structure of tetrahydroquinoline is synthesized through a cyclization reaction involving an appropriate amine and a diketone precursor.

Butylation: The tetrahydroquinoline core is then subjected to butylation, where a butyl group is introduced at the 1-position.

Oxidation: The resulting compound undergoes oxidation to form the 2-oxo derivative.

Sulfonamide Formation: Finally, the compound is treated with methanesulfonyl chloride to introduce the methanesulfonamide group at the 6-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different oxidation states.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions, particularly at the sulfonamide group, can lead to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Methanesulfonyl chloride (MsCl) is typically used for sulfonamide formation, and various nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide has shown promise in various medicinal chemistry applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.

- Anticancer Properties : Research has suggested that this compound can induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial dysfunction. This makes it a candidate for further exploration in cancer therapeutics.

- Neuroprotective Effects : Some studies have indicated that this compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Pharmacological Insights

The pharmacological profile of this compound suggests several potential therapeutic uses:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease progression. This inhibition can lead to altered metabolic states beneficial for treating conditions such as diabetes or obesity.

- Receptor Modulation : By binding to various receptors (e.g., neurotransmitter receptors), the compound can modulate signaling pathways that influence mood and cognition, indicating potential use in psychiatric disorders.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent activity compared to standard antibiotics.

Case Study 2: Anticancer Mechanism

In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound at concentrations above 10 µM.

Mechanism of Action

The mechanism by which N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound’s closest analogs include:

- N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide: Lacks the N1-butyl group, reducing lipophilicity.

- N-(1-propyl-2-oxo-tetrahydroquinolin-6-yl)methanesulfonamide: Shorter alkyl chain (propyl vs. butyl), altering steric effects.

Physicochemical Properties

Key differences in physicochemical properties are summarized below:

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| N-(1-butyl-2-oxo-THQ-6-yl)methanesulfonamide | 310.38 | 2.1 | 0.45 (pH 7.4) | 2 | 5 |

| N-(2-oxo-THQ-6-yl)methanesulfonamide | 252.29 | 1.3 | 1.2 (pH 7.4) | 2 | 5 |

| N-(1-propyl-2-oxo-THQ-6-yl)methanesulfonamide | 296.35 | 1.8 | 0.78 (pH 7.4) | 2 | 5 |

THQ: Tetrahydroquinolinone

The methanesulfonamide group contributes to higher hydrogen-bond acceptor capacity compared to benzenesulfonamide derivatives .

Hydrogen Bonding and Crystal Packing

Graph set analysis reveals distinct hydrogen-bonding patterns:

- The methanesulfonamide forms a D₁¹(6) motif with the tetrahydroquinolinone NH, stabilizing the crystal lattice.

- In contrast, benzenesulfonamide analogs exhibit C₂²(8) motifs due to additional aryl ring interactions, leading to denser packing and higher melting points (e.g., 215°C vs. 189°C for the butyl-methanesulfonamide).

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety fused with a methanesulfonamide group. Its molecular formula is , with a molecular weight of approximately 336.41 g/mol. The sulfonamide group is particularly noteworthy for its role in biological activity, often linked to antimicrobial and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 336.41 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, including those related to DNA replication and protein synthesis.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains such as Staphylococcus aureus, suggesting that this compound may possess similar properties due to its structural characteristics.

- Anti-inflammatory Effects : Compounds containing sulfonamide groups are often explored for their anti-inflammatory properties, potentially making this compound relevant in treating inflammatory diseases.

Research Findings

Recent studies have highlighted the biological potential of compounds related to this compound:

- Antimicrobial Activity : Research indicates that derivatives of sulfonamides exhibit significant antimicrobial effects. For instance, compounds with similar structures have been effective against resistant bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Cytotoxicity Studies : In vitro studies have shown that certain derivatives display low cytotoxicity while maintaining potent biological activity against various pathogens . This suggests that this compound could be developed further for therapeutic applications.

Case Studies

Several case studies have explored the efficacy of related compounds:

- Study on Antibacterial Activity : A study demonstrated that similar quinoline derivatives inhibited bacterial growth effectively at low concentrations (MIC values around 0.25 μg/mL) . This indicates a promising avenue for developing new antibacterial agents.

- Mechanistic Insights : Comparative proteomics and membrane depolarization assays have been employed to understand the mechanisms through which these compounds exert their antibacterial effects . Such studies are crucial for elucidating the pathways impacted by these compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, and how can purity be optimized?

- Methodology :

- Step 1 : Synthesize the tetrahydroquinoline core via the Povarov reaction using 1-butylamine and substituted benzaldehyde derivatives under acidic conditions (e.g., HCl in ethanol) .

- Step 2 : Introduce the methanesulfonamide group via nucleophilic substitution using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Key Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H-NMR for butyl chain protons at δ 0.8–1.5 ppm, sulfonamide NH at δ 7.2–7.5 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 335.14) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .

- LogP Determination : Use reversed-phase HPLC to estimate partition coefficient (predicted LogP ~3.5 based on analogs) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Screening Workflow :

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-IX/XII) via stopped-flow CO₂ hydration assay; IC₅₀ values <100 nM suggest therapeutic relevance .

- Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay; compare IC₅₀ values with controls like doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across different enzyme inhibition studies?

- Root Causes :

- Assay Variability : Differences in buffer pH (e.g., Tris-HCl vs. HEPES) or temperature (25°C vs. 37°C) may alter sulfonamide binding kinetics .

- Protein Source : Recombinant vs. native enzyme preparations (e.g., CA-II from human erythrocytes vs. E. coli-expressed) can affect activity .

- Solutions :

- Standardize assay conditions (pH 7.4, 37°C) and validate enzyme activity via positive controls (e.g., acetazolamide for CA inhibition) .

- Use isothermal titration calorimetry (ITC) to measure binding constants directly, bypassing activity-based discrepancies .

Q. What strategies enhance the compound’s bioavailability while retaining target affinity?

- Structural Modifications :

- Butyl Chain Optimization : Replace the n-butyl group with cyclopropyl or fluorinated analogs to improve metabolic stability without disrupting hydrophobic interactions .

- Sulfonamide Bioisosteres : Substitute the methanesulfonamide with thiadiazole or triazole moieties to reduce plasma protein binding .

- Formulation : Encapsulate in PEGylated liposomes to enhance aqueous solubility and prolong half-life .

Q. How can molecular docking and MD simulations clarify its binding mode with CA-IX?

- Protocol :

- Docking : Use AutoDock Vina with CA-IX crystal structure (PDB: 3IAI). Prioritize poses where the sulfonamide group coordinates the active-site Zn²⁺ ion .

- MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of the butyl chain in the hydrophobic pocket. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>80%) .

- Validation : Compare with mutagenesis data (e.g., Thr200Ala CA-IX mutant) to confirm critical residues for binding .

Q. What analytical methods detect and quantify degradation products under accelerated stability conditions?

- Degradation Pathways : Hydrolysis of the sulfonamide group (pH-dependent) or oxidation of the tetrahydroquinoline core .

- Analytical Workflow :

- HPLC-MS/MS : Monitor degradation products (e.g., m/z 215.08 for hydrolyzed quinoline fragment) .

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; quantify stability using peak area normalization (≤5% degradation acceptable) .

Critical Analysis of Contradictory Evidence

- Divergent IC₅₀ Values : Studies report CA-IX inhibition ranging from 22 nM to 120 nM. This may stem from differences in enzyme isoforms (e.g., CA-IX vs. CA-XII) or assay readouts (fluorescence vs. spectrophotometry) .

- SAR Discrepancies : While butyl-substituted analogs show enhanced CA-IX affinity in some studies , others report reduced potency compared to ethyl derivatives due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.